

Application of Red Fluorescent Dyes in Studying Protein Aggregation

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Compound of Interest

Compound Name: Acid Red 131

Cat. No.: B1172250

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Note on **Acid Red 131**: Extensive research of scientific literature and chemical databases did not yield any evidence of "**Acid Red 131**" being used for the study of protein aggregation. **Acid Red 131**, with CAS Registry Number 12234-99-0, is classified as a monoazo dye primarily used in the textile, leather, and ink industries[1][2][3][4][5]. Its properties as a fluorescent probe for protein aggregates have not been described in the available literature.

Therefore, this document provides detailed application notes and protocols for a well-established red fluorescent molecular rotor dye, ProteoStat®, which is specifically designed and widely used for the detection and quantification of protein aggregates.

Application Notes for ProteoStat® Dye

Introduction:

ProteoStat® is a red fluorescent molecular rotor dye that is essentially non-fluorescent in solution but exhibits a significant increase in fluorescence quantum yield upon binding to the quaternary beta-sheet structures characteristic of protein aggregates. This property makes it a powerful tool for detecting and quantifying protein aggregation in various applications, including biopharmaceutical development, neurodegenerative disease research, and studies on protein folding and stability. Its red emission spectrum (maximum at ~600 nm) minimizes interference from autofluorescence often encountered in biological samples.

Mechanism of Action:

The ProteoStat® dye functions as a molecular rotor. In a low-viscosity environment, such as in solution, the dye's molecules undergo rapid intramolecular rotation, which quenches their fluorescence. When the dye binds to the hydrophobic pockets within protein aggregates, this rotation is restricted. This restriction of intramolecular motion leads to a dramatic increase in fluorescence emission.

Applications:

- Quantification of protein aggregation in solution: Useful for formulation and stability studies of therapeutic proteins.
- Detection of intracellular protein aggregates: Enables the study of aggresomes and inclusion bodies in cell-based models of diseases such as Alzheimer's and Parkinson's disease.
- High-throughput screening: The simple, mix-and-read format is suitable for screening compounds that may inhibit or promote protein aggregation.
- Flow Cytometry: Can be used to identify and quantify cell populations with protein aggregates.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of ProteoStat® dye in protein aggregation assays.

Table 1: Spectroscopic Properties of ProteoStat® Dye

Parameter	Value	Reference
Excitation Maximum	~500 nm	
Emission Maximum	~600 nm	

Table 2: Performance Characteristics of ProteoStat® Assay

Parameter	Value	Reference
Linear Dynamic Range	At least two orders of magnitude	
Sensitivity	Sub-micromolar range; detects as low as 0.1% aggregate	
Aggregate Size Range	100 nm to 1 μ m	
pH Range	4 - 10	

Table 3: Example of Fluorescence Enhancement

Condition	Relative Fluorescence Increase	Reference
MG-132 treated Jurkat cells vs. control	~3-fold increase	

Experimental Protocols

Protocol 1: In-Solution Detection of Protein Aggregation

This protocol is suitable for quantifying protein aggregates in purified protein samples or formulations.

Materials:

- ProteoStat® Protein Aggregation Assay Kit (e.g., Enzo Life Sciences, ENZ-51023)
- Protein sample (and corresponding monomeric control)
- Assay buffer (compatible with the protein of interest)
- Black, clear-bottom 96-well microplate
- Fluorescence microplate reader

Procedure:

- **Reagent Preparation:** Prepare the ProteoStat® dye solution according to the manufacturer's instructions. This typically involves diluting a stock solution in an appropriate assay buffer.
- **Sample Preparation:** Prepare serial dilutions of your protein sample suspected of containing aggregates. Include a sample of the monomeric protein as a negative control. A typical protein concentration range to test is 0.1 to 100 µg/mL.
- **Assay Setup:**
 - Pipette 50 µL of each protein sample dilution and control into the wells of the 96-well plate.
 - Add 50 µL of the prepared ProteoStat® dye solution to each well.
 - Mix gently by pipetting or on a plate shaker for 30 seconds.
- **Incubation:** Incubate the plate at room temperature for 15-30 minutes, protected from light.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate reader with excitation set to ~500 nm and emission set to ~600 nm.

Protocol 2: Detection of Intracellular Protein Aggregates in Cultured Cells

This protocol is designed for the detection and visualization of protein aggregates within fixed and permeabilized cells.

Materials:

- Cultured cells grown on coverslips or in microplates
- Inducing agent for protein aggregation (e.g., MG-132 for proteasome inhibition)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation

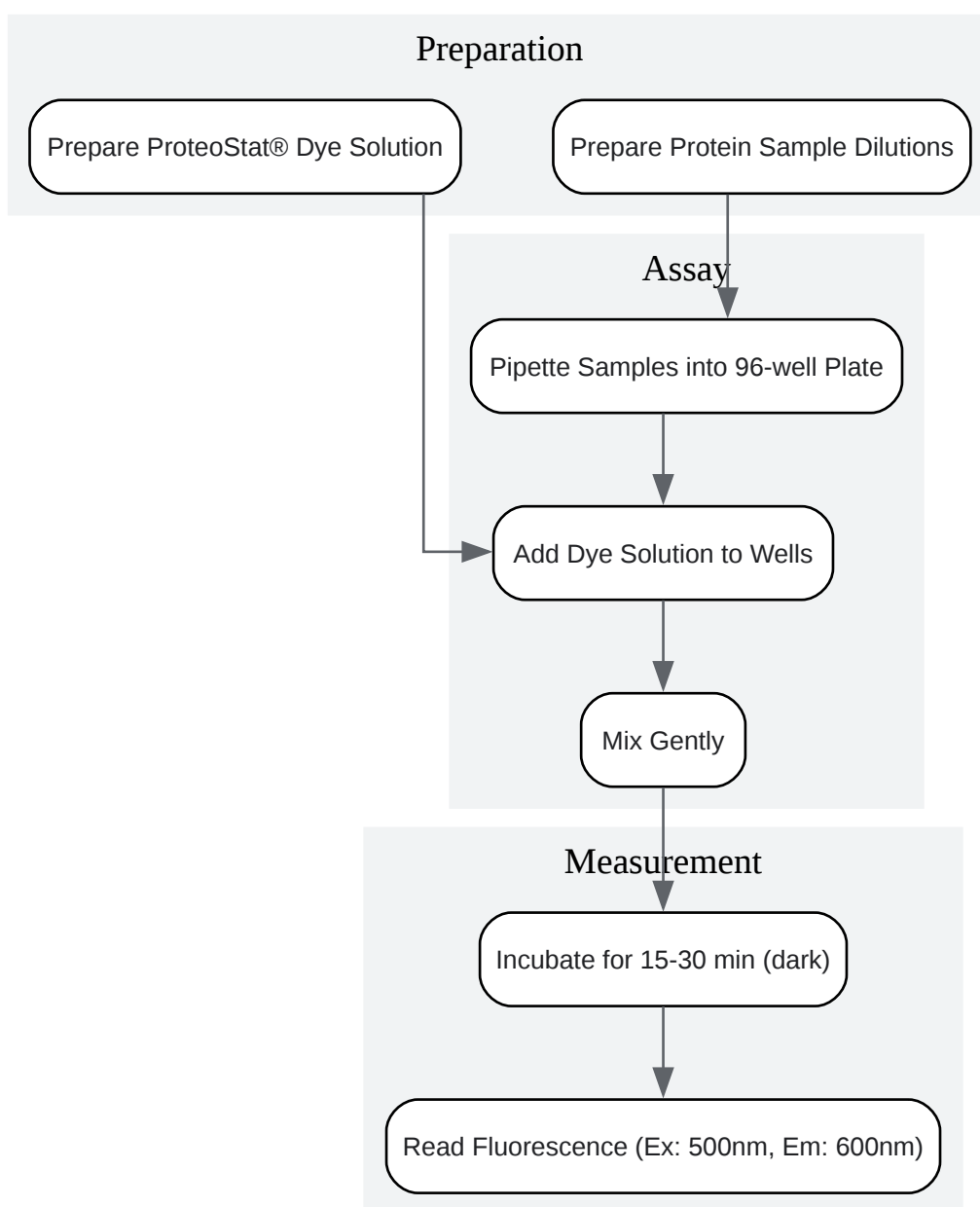
- 0.1% Triton X-100 in PBS for permeabilization
- ProteoStat® dye solution (prepared as per manufacturer's instructions)
- Nuclear counterstain (e.g., Hoechst 33342), optional
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment:
 - Seed cells on coverslips or in an appropriate imaging plate and culture until they reach the desired confluency.
 - Treat the cells with an agent known to induce protein aggregation (e.g., 5 μ M MG-132 for 16 hours). Include an untreated control.
- Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Incubate the cells with the prepared ProteoStat® dye solution for 30 minutes at room temperature, protected from light.
 - (Optional) If a nuclear counterstain is desired, incubate with Hoechst 33342 solution according to the manufacturer's protocol.
- Washing and Mounting:

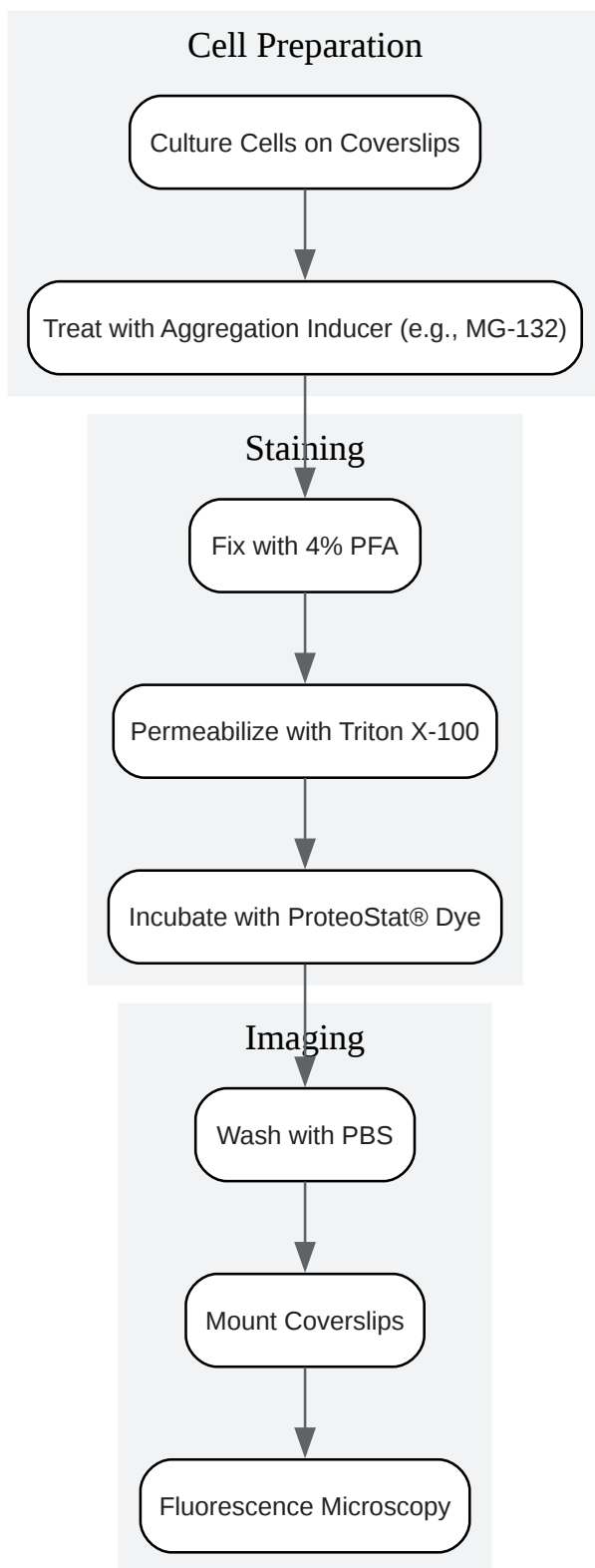
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope. Use a Texas Red or similar filter set for the ProteoStat® dye and a DAPI filter set for the Hoechst stain. Aggregates will appear as bright red fluorescent puncta.

Visualizations



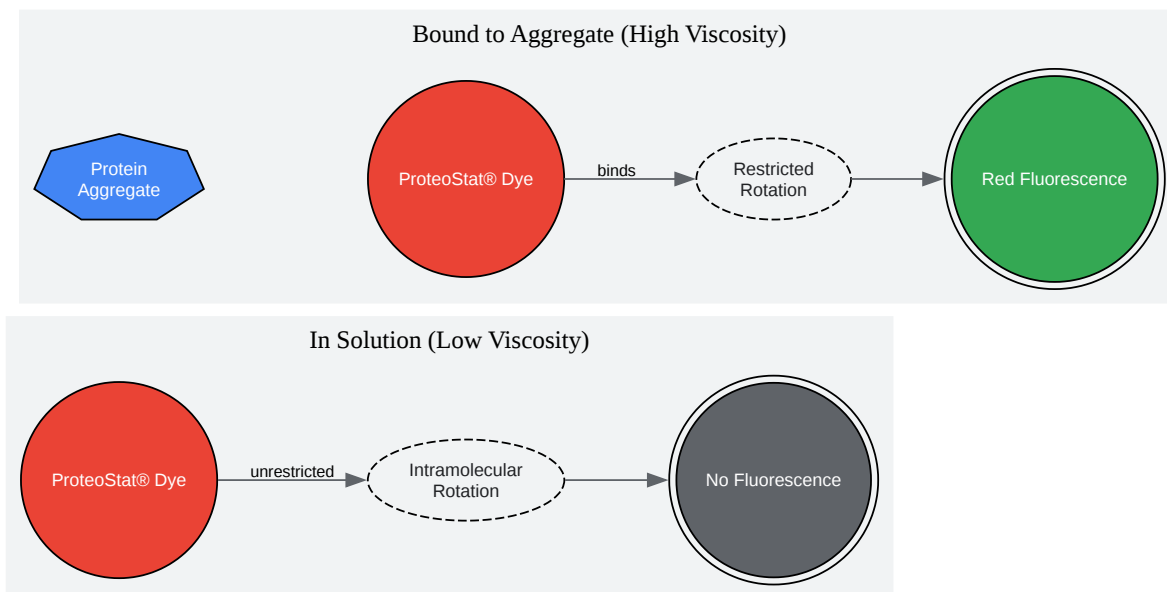
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In-solution protein aggregation assay workflow.



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Cell-based protein aggregation detection workflow.



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